

An In-depth Technical Guide to 5-Bromo-2-ethoxybenzonitrile

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxybenzonitrile

Cat. No.: B1270677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-ethoxybenzonitrile**, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. This document details its chemical identity, structural information, a proposed synthetic route based on established chemical principles, and key physicochemical properties.

Core Concepts: CAS Number and Structure

CAS Number: 331744-91-3

Chemical Structure:

The molecular structure of **5-Bromo-2-ethoxybenzonitrile** consists of a benzene ring substituted with a bromine atom at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and a nitrile group (-CN) at position 1.

Molecular Formula: C₉H₈BrNO

Molecular Weight: 226.07 g/mol

IUPAC Name: **5-Bromo-2-ethoxybenzonitrile**

Physicochemical and Spectroscopic Data

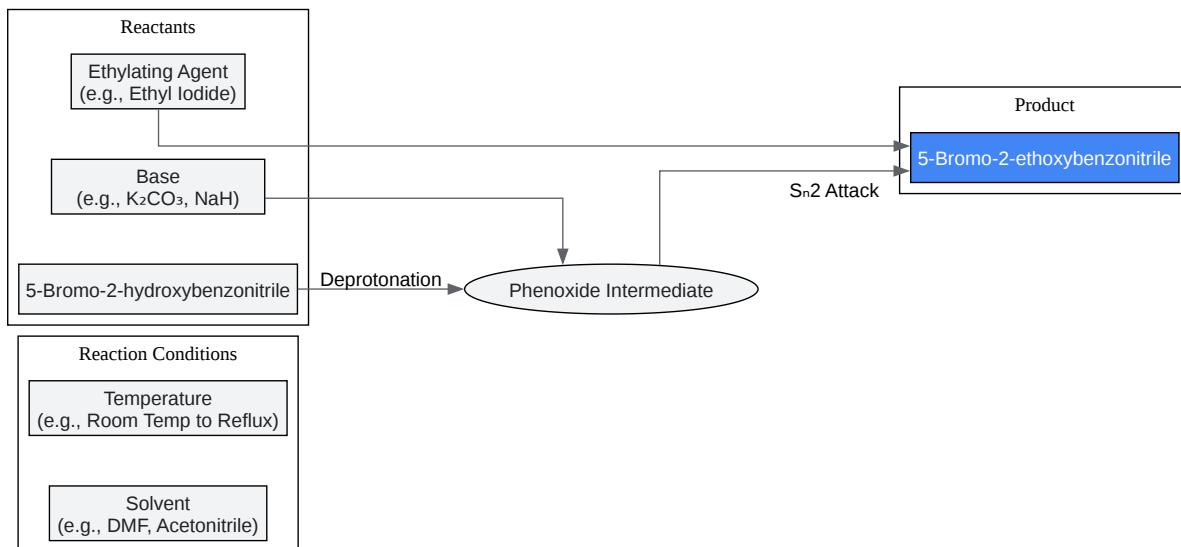
A comprehensive summary of the known and predicted physicochemical and spectroscopic data for **5-Bromo-2-ethoxybenzonitrile** and its key starting material, 5-Bromo-2-hydroxybenzonitrile, is presented below.

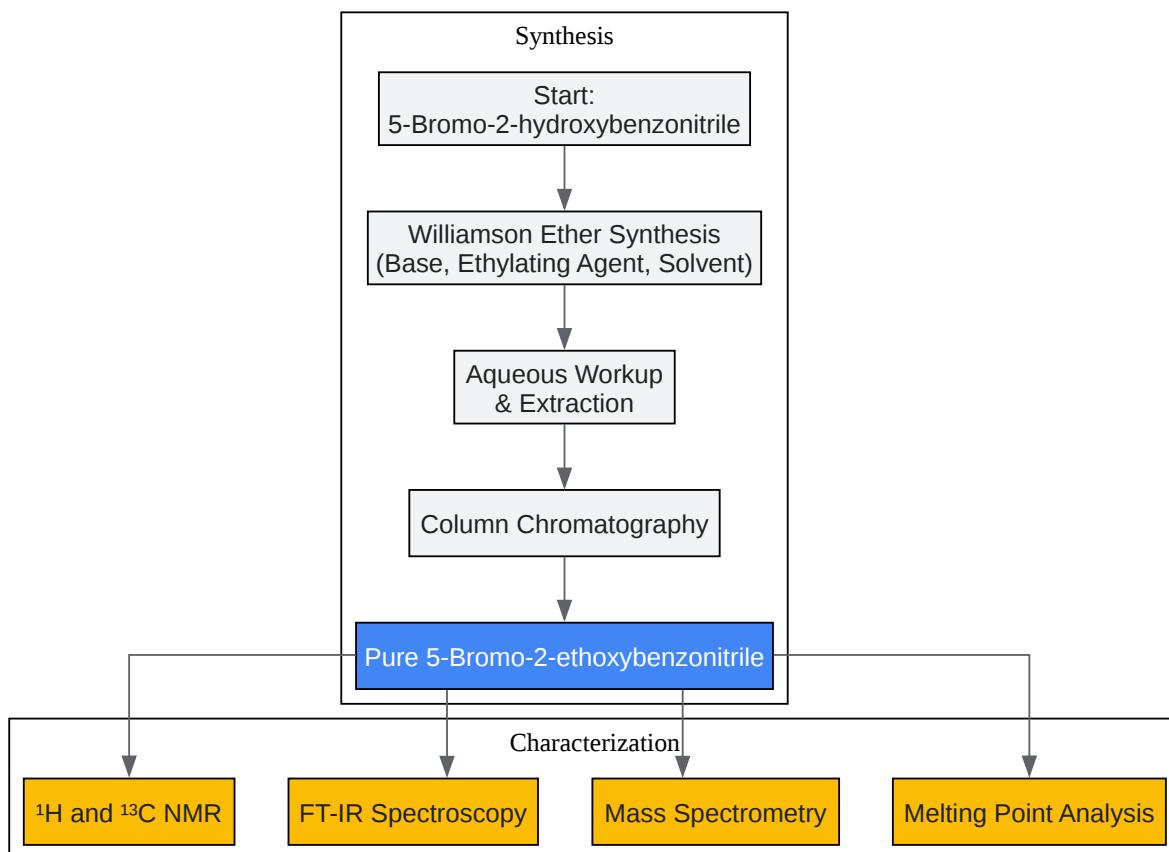
Property	5-Bromo-2-ethoxybenzonitrile	5-Bromo-2-hydroxybenzonitrile
CAS Number	331744-91-3	40530-18-5
Molecular Formula	C ₉ H ₈ BrNO	C ₇ H ₄ BrNO
Molecular Weight	226.07 g/mol	198.02 g/mol [1]
Appearance	White to off-white solid (predicted)	White to off-white powder
Melting Point	Not available	158-163 °C
Boiling Point	Not available	Not available
Solubility	Soluble in common organic solvents (predicted)	Low solubility in water
¹ H NMR Data	Predicted shifts: Aromatic protons (δ 6.9-7.7 ppm), -OCH ₂ - (quartet, δ ~4.1 ppm), -CH ₃ (triplet, δ ~1.4 ppm)	Available
¹³ C NMR Data	Predicted	Available
IR Data (cm ⁻¹)	Predicted peaks: C≡N stretch (~2220-2240), C-O stretch (~1250), C-Br stretch	Available
Mass Spec Data	Predicted m/z for [M] ⁺ and [M+2] ⁺ due to bromine isotope pattern	Available

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxybenzonitrile

The synthesis of **5-Bromo-2-ethoxybenzonitrile** can be effectively achieved via a Williamson ether synthesis. This well-established S_N2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.^{[2][3]} In this case, 5-Bromo-2-hydroxybenzonitrile is deprotonated to form the corresponding phenoxide, which then reacts with an ethylating agent.

Reaction Scheme:





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References

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